4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(2-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound features a pyrrole ring substituted with a 2-methoxyphenyl group at the 4-position and a carboxylic acid group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of anticoagulants, such as apixaban. X-ray powder diffraction data are reported for related compounds, demonstrating its significance in pharmaceutical synthesis (Wang et al., 2017).
Anion Binding Properties
- Derivatives of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid have been studied for their anion binding properties. The structure and configuration of these derivatives, particularly their anion binding affinities, have been examined using techniques like X-ray diffraction and NMR titration (Anzenbacher et al., 1999).
Pharmaceutical Research
- Compounds structurally related to this compound have been synthesized and assessed for potential antiinflammatory and analgesic activities. These studies contribute to understanding the medicinal potential of pyrrole derivatives (Muchowski et al., 1985).
Catalysis and Synthesis of Derivatives
- The compound has been used in the catalytic synthesis of pyrrole derivatives. For instance, Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, demonstrating its role in facilitating chemical transformations (Galenko et al., 2017).
Antimicrobial Activities
- Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies indicate its potential utility in developing new antimicrobial agents (Hublikar et al., 2019).
Molecular Structure Studies
- The molecular structure and properties of various derivatives have been extensively studied, providing insights into their potential applications in material science and pharmaceuticals (Silva et al., 2006).
Mechanism of Action
Target of Action
The primary target of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is the 2-hydroxychromene-2-carboxylate isomerase , an enzyme found in Pseudomonas putida . This enzyme plays a crucial role in the naphthalene catabolic pathway .
Mode of Action
It is known to interact with its target enzyme, possibly through a reversible glutathione-dependent isomerization . This interaction could lead to changes in the enzyme’s activity, thereby affecting the biochemical pathways it is involved in.
Biochemical Pathways
The compound is involved in the naphthalene catabolic pathway, where it interacts with the 2-hydroxychromene-2-carboxylate isomerase
Pharmacokinetics
The compound is known to be a small molecule, which suggests it may have good bioavailability
Result of Action
Its interaction with the 2-hydroxychromene-2-carboxylate isomerase could potentially affect the enzyme’s activity and the biochemical pathways it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 2-methoxyphenylhydrazine with an appropriate β-ketoester, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the condensation reaction can be carried out in the presence of acetic acid or hydrochloric acid as a catalyst, followed by cyclization under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of:
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-7,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCCFRDLSOOJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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